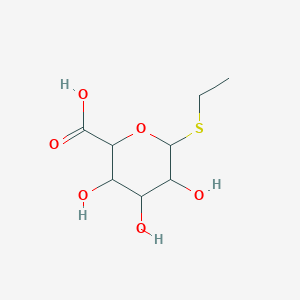
6-Ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-Thio-D-glucuronide is a compound with the molecular formula C8H14O6S and a molecular weight of 238.26 g/mol . It is a metabolite of ethanol formed in the liver by the conjugation of ethanol with glucuronic acid. This compound has gained significant attention due to its potential as a biomarker for alcohol consumption.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1-Thio-D-glucuronide can be synthesized through the conjugation of ethanol with glucuronic acid in the liver. The synthetic route involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and the enzyme UDP-glucuronosyltransferase (UGT) to catalyze the reaction . The reaction conditions typically involve physiological pH and temperature.
Industrial Production Methods
laboratory-scale synthesis can be achieved using the aforementioned enzymatic reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-Thio-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent alcohol, ethanol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethanol.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-Thio-D-glucuronide has several scientific research applications:
Mécanisme D'action
Ethyl 1-Thio-D-glucuronide exerts its effects through its role as a metabolite of ethanol. The compound is formed by the conjugation of ethanol with glucuronic acid, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) . This reaction occurs primarily in the liver and results in the formation of a water-soluble metabolite that can be excreted in urine . The molecular targets and pathways involved include the UGT enzymes and the glucuronidation pathway .
Comparaison Avec Des Composés Similaires
Ethyl 1-Thio-D-glucuronide can be compared with other similar compounds, such as:
Ethyl Glucuronide (EtG): Another metabolite of ethanol, formed by the conjugation of ethanol with glucuronic acid.
Ethyl Sulfate (EtS): A metabolite of ethanol formed by the conjugation of ethanol with sulfate.
Uniqueness
Ethyl 1-Thio-D-glucuronide is unique due to the presence of a sulfur atom in its structure, which distinguishes it from other ethanol metabolites like Ethyl Glucuronide and Ethyl Sulfate . This structural difference can influence its reactivity and detection in biological systems .
Propriétés
Formule moléculaire |
C8H14O6S |
|---|---|
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13) |
Clé InChI |
XJFLTPWYCFDKGU-UHFFFAOYSA-N |
SMILES canonique |
CCSC1C(C(C(C(O1)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















